molecular formula C12H24N2O3 B6237426 tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate CAS No. 2353257-38-0

tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate

Cat. No.: B6237426
CAS No.: 2353257-38-0
M. Wt: 244.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. It features a tert-butyl carbamate group attached to a 3-hydroxyazetidine moiety, making it an interesting subject for chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate typically involves the following steps:

  • Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride (TsCl) under basic conditions.

  • Introduction of the Hydroxy Group: : The hydroxy group at the 3-position of the azetidine ring can be introduced via selective hydroxylation reactions. This can be done using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

  • Attachment of the tert-Butyl Carbamate Group: : The final step involves the introduction of the tert-butyl carbamate group. This can be achieved by reacting the azetidine derivative with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

  • Reduction: : The compound can be reduced to form various derivatives. For example, the azetidine ring can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C).

  • Substitution: : The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) can convert the hydroxy group to a chloro group, which can then be further reacted with nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, m-CPBA

    Reduction: Pd/C, lithium aluminum hydride (LiAlH₄)

    Substitution: SOCl₂, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Reduced azetidine derivatives

    Substitution: Various substituted azetidine derivatives

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. Its hydroxy group and carbamate functionality make it a versatile molecule for probing enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure can be modified to enhance biological activity and selectivity, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the carbamate group can participate in covalent bonding or reversible interactions. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate
  • tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate hydrochloride
  • tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)methyl]carbamate

Uniqueness

Compared to similar compounds, tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate is unique due to the presence of both a hydroxy group and a tert-butyl carbamate group. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

2353257-38-0

Molecular Formula

C12H24N2O3

Molecular Weight

244.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.